molecular formula C19H24BrNO5 B589223 O-Acetyl Scopolamine Hydrobromide CAS No. 5027-67-8

O-Acetyl Scopolamine Hydrobromide

Cat. No.: B589223
CAS No.: 5027-67-8
M. Wt: 426.307
InChI Key: OBUFDYBDRQYWCZ-PUAWHVARSA-N
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Description

O-Acetyl Scopolamine Hydrobromide is a synthetic derivative of scopolamine, an alkaloid naturally found in various plants, including the nightshade family. This compound is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. It is commonly used in the medical field for its antiemetic and antispasmodic effects, particularly in the treatment of motion sickness and postoperative nausea and vomiting .

Mechanism of Action

Target of Action

O-Acetyl Scopolamine Hydrobromide, also known as O-Acetyl-(-)-hyoscine Hydrobromide, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors have widespread and diverse functions in both the peripheral and central nervous system, including the regulation of heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

The compound acts as a non-selective competitive inhibitor of M1-M5 mAChRs . As an acetylcholine analogue, it can antagonize mAChRs in the central nervous system and throughout the body, inducing several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

It is known that the compound’s action inhibits the activity of machrs, which play a crucial role in various biochemical pathways . This inhibition can lead to a variety of downstream effects, including changes in heart rate, smooth muscle contraction, and glandular secretion .

Pharmacokinetics

The pharmacokinetic parameters of this compound are largely dependent on the dosage form . In the case of oral administration, the bioavailability is limited, ranging between 3 and 27% . The maximum drug concentration occurs approximately 0.5 hours after oral administration .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting (PONV) . It also exhibits a parasympatholytic effect, which can be used for the treatment of motion sickness . Additionally, it has been found to have central depressing effects at low therapeutic doses .

Biochemical Analysis

Biochemical Properties

O-Acetyl Scopolamine Hydrobromide interacts with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby exhibiting a parasympatholytic effect . Its commercial demand is assessed about tenfold higher than for hyoscyamine due to its fewer adverse effects and higher physiological activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an inhibitory effect on acetylcholinesterase activity in vitro . This inhibition can significantly reverse the memory and behavioral deficits caused by scopolamine .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting the activity of the muscarinic acetylcholine receptors (mAChR) . The mAChRs have widespread and diverse functions in the peripheral and in the central nervous system, e.g., the regulation of heart rate, smooth muscle contraction, and glandular secretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on a scopolamine-induced dementia model of mice, it was found that this compound significantly reversed the memory and behavioral deficits caused by scopolamine .

Metabolic Pathways

It is known that the last enzyme of the tropane alkaloid pathway, hyoscyamine 6β-hydroxylase (H6H), is needed to convert hyoscyamine into scopolamine .

Transport and Distribution

It is known that scopolamine, from which this compound is derived, is commercially produced in large scale by derivatizing the plant extracted (-)-scopolamine with 1-butylbromide via N-alkylation .

Subcellular Localization

It is known that scopolamine, from which this compound is derived, acts as a competitive antagonist at muscarinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl Scopolamine Hydrobromide typically involves the acetylation of scopolamine. One common method starts with scopolamine, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield O-Acetyl Scopolamine. This intermediate is then treated with hydrobromic acid to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction of scopolamine from plants of the Solanaceae family, followed by chemical modification. The extracted scopolamine is acetylated and then converted to its hydrobromide salt. This process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

O-Acetyl Scopolamine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Acetyl Scopolamine Hydrobromide has a wide range of applications in scientific research:

Properties

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUFDYBDRQYWCZ-PUAWHVARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2C[C@@H]3[C@@H]4[C@@H](O4)[C@H](C2)N3C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746960
Record name (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-67-8
Record name (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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